molecular formula C25H24ClN3O B1225623 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2,6-diethylphenyl)acetamide

2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2,6-diethylphenyl)acetamide

Cat. No.: B1225623
M. Wt: 417.9 g/mol
InChI Key: OUZNWRBYLYXAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2,6-diethylphenyl)acetamide is a member of benzimidazoles.

Scientific Research Applications

Agricultural Applications

  • Herbicide Use in Agriculture : Chloroacetamide derivatives, such as alachlor, which closely resemble the chemical structure , have been used as herbicides for controlling grasses and broad-leaved weeds in crops like cotton and maize (Weisshaar & Böger, 1989).

Material Science and Engineering

  • Corrosion Inhibition : Benzimidazole derivatives have been studied for their potential in inhibiting corrosion of metals, which could have implications in material preservation and engineering (Rouifi et al., 2020).

Pharmaceutical and Medical Research

  • Anthelmintic Agents : Some benzimidazole derivatives have been evaluated for their effectiveness as anthelmintic agents, which are used to treat parasitic worm infestations (Sawant & Kawade, 2011).
  • Antitumor Activity : Research into benzothiazole derivatives indicates potential applications in cancer treatment, as some compounds have shown activity against human tumor cell lines (Yurttaş et al., 2015).

Environmental Health and Safety

  • Metabolism in Humans and Animals : Studies have examined how similar compounds are metabolized in human and animal liver microsomes, which is crucial for understanding their environmental and health impacts (Coleman et al., 1999).

Chemical Properties and Analysis

  • Photovoltaic Efficiency Modeling : Benzothiazolinone acetamide analogs have been analyzed for their potential in photovoltaic applications, indicating a role in sustainable energy technologies (Mary et al., 2020).

Properties

Molecular Formula

C25H24ClN3O

Molecular Weight

417.9 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)benzimidazol-1-yl]-N-(2,6-diethylphenyl)acetamide

InChI

InChI=1S/C25H24ClN3O/c1-3-17-10-9-11-18(4-2)24(17)28-23(30)16-29-22-15-8-7-14-21(22)27-25(29)19-12-5-6-13-20(19)26/h5-15H,3-4,16H2,1-2H3,(H,28,30)

InChI Key

OUZNWRBYLYXAAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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